tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is an organic compound that has gained significant attention in the field of chemical and biological research. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromopyridinyl moiety, and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 6-bromopyridin-2-ol with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl moiety can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. These reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted pyrrolidine derivatives, N-oxides, and dehalogenated compounds .
Scientific Research Applications
tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, thereby inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-chloropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-fluoropyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-((6-iodopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((6-bromopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 3-(6-bromopyridin-2-yl)oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-8-7-10(9-17)19-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFJQKNHKZIZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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